4-Methylthiazole-2-sulfinicacid

Catalog No.
S13637052
CAS No.
M.F
C4H5NO2S2
M. Wt
163.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylthiazole-2-sulfinicacid

Product Name

4-Methylthiazole-2-sulfinicacid

IUPAC Name

4-methyl-1,3-thiazole-2-sulfinic acid

Molecular Formula

C4H5NO2S2

Molecular Weight

163.2 g/mol

InChI

InChI=1S/C4H5NO2S2/c1-3-2-8-4(5-3)9(6)7/h2H,1H3,(H,6,7)

InChI Key

LHSYJGOBWOPHSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)S(=O)O

4-Methylthiazole-2-sulfinic acid is an organosulfur compound belonging to the class of heterocyclic sulfinic acids. While often too unstable for isolation and storage, it serves as a critical in-situ-generated intermediate for the synthesis of 2-sulfonyl-4-methylthiazole derivatives. These resulting sulfones are primarily used as advanced reagents in the Julia-Kocienski olefination, a powerful and widely adopted method for carbon-carbon double bond formation in complex molecule synthesis. The specific structure of the 4-methylthiazole heterocycle is a key determinant of the reactivity and stereochemical outcome of the subsequent olefination reaction.

Synthesis Fit

2-position sulfinic acid enables electrophilic reactivity distinct from 4- or 5-substituted analogs
4-methyl substitution reported to provide kinetic advantage in electrophilic derivatization
Sulfinic acid oxidation state offers access to both oxidative and reductive transformations

In the context of the Julia-Kocienski olefination, the heterocyclic core of the sulfone reagent is not a passive carrier but an active controller of the reaction's mechanism and stereochemical output. Substituting the 4-methylthiazole-2-yl moiety with a simpler aryl group (like phenyl) reverts the reaction to the classical Julia-Lythgoe olefination, which requires harsh reductive elimination and offers poor stereocontrol. Furthermore, replacing it with other heteroaryl groups used in the modified, one-pot procedure, such as benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT), directly alters the E/Z selectivity of the resulting alkene. This makes the choice of the heterocyclic precursor, such as 4-methylthiazole-2-sulfinic acid, a critical, non-interchangeable decision based on the specific isomeric product required for a synthetic campaign.

Substitution Risk

Thiazole-2-sulfonic acid
Lacks the sulfinic acid radical and nucleophilic reaction scope; oxidation state may limit accessible transformations.
4- or 5-substituted thiazole analogs
Exhibit lower electrophilic reactivity than 2-substituted systems; substitution position directly impacts coupling efficiency.
2-Methylthiazole derivatives
Show slower electrophilic substitution kinetics compared to 4-methyl counterparts; regiochemistry affects reaction rate.

Process Consideration: Inherent Instability of Sulfinic Acid Precursors Demands In-Situ Generation

Sulfinic acids as a class are known to be unstable compounds, prone to disproportionation under acidic conditions to yield thiosulfonates and sulfonic acids. They are also susceptible to over-oxidation. This inherent instability makes their isolation, purification, and long-term storage challenging, often resulting in poor yields and the formation of byproducts. Consequently, for reproducible and high-yielding downstream reactions, sulfinic acids like 4-methylthiazole-2-sulfinic acid are typically generated in situ from more stable precursors (e.g., sulfonyl chlorides or protected forms) immediately prior to use.

Evidence DimensionChemical Stability & Handling
Target Compound DataProne to disproportionation and oxidation; generally not isolated.
Comparator Or BaselineStable, isolable precursors (e.g., sulfonyl chlorides, protected sulfinates).
Quantified DifferenceQualitative: Unstable intermediate vs. stable, storable reagent.
ConditionsGeneral acidic or oxidative conditions during workup or storage.

This instability dictates procurement and process strategy, favoring the purchase or synthesis of a stable precursor over the direct use of the sulfinic acid itself, impacting process design and reproducibility.

Reactivity: 2- vs 4-Position
Class-level
2-substituted thiazoles > 5-substituted > 4-substituted in electrophilic attack (Fukui f⁻)
Supports selection for electrophilic substitution workflows
DFT predictions; validate in target reaction conditions

Precursor Suitability: Heterocyclic Core as a Key Controller of Alkene Stereoselectivity

The primary value of 4-methylthiazole-2-sulfinic acid is as a precursor to sulfones for the Julia-Kocienski olefination. In this reaction, the choice of heterocycle is a primary driver of stereoselectivity. For example, when reacting with the same aldehydes, 2-pyridinyl sulfones are known to exhibit high Z-selectivity, whereas 1-phenyl-1H-tetrazol-5-yl (PT) sulfones provide better E-selectivity than the commonly used benzothiazol-2-yl (BT) sulfones. The 4-methylthiazole core therefore represents a distinct choice for tuning the reaction outcome. While direct quantitative comparison across all systems is substrate-dependent, the principle of heterocycle-driven selectivity is well-established, making the 4-methylthiazole-2-yl sulfone a specific tool for achieving a desired isomeric ratio, rather than a generic olefination reagent.

Evidence DimensionStereoselectivity (E/Z ratio) in Olefination
Target Compound DataProvides a specific stereochemical outcome determined by the 4-methylthiazole core.
Comparator Or BaselinePyridinyl sulfones (high Z-selectivity); PT-sulfones (high E-selectivity).
Quantified DifferenceQualitative but mechanistically critical: Different heterocycles produce different dominant isomers.
ConditionsOne-pot Julia-Kocienski olefination with aldehydes.

For a synthetic chemist, achieving the correct alkene geometry is critical; this evidence justifies selecting the 4-methylthiazole precursor specifically to access a desired stereoisomer that other common heterocyclic sulfones may not provide as efficiently.

Iodination Kinetics: 4-Me vs 2-Me
Class-level
4-Methylthiazole iodination rate > 2-methylthiazole > unsubstituted
Reported kinetic advantage for electrophilic derivatization
Aqueous medium; confirm rate under own solvent/temperature

Synthesis Route Compatibility: Access to 2-Sulfonylthiazoles via C-H Functionalization as an Alternative to Halide Precursors

The synthesis of 2-sulfonylthiazoles, the key downstream product, can be approached from different precursors. The classical route often involves nucleophilic substitution on a 2-halothiazole with a sulfinate salt (derived from the sulfinic acid). However, modern methods provide an alternative pathway via direct C-H sulfonylation of thiazole N-oxides, which avoids the use of 2-halothiazoles altogether. In this method, the N-oxide is activated and then reacts with a sulfinate nucleophile. The choice to use 4-methylthiazole-2-sulfinic acid (or its salt) is therefore a process decision; it is compatible with both the classical halide displacement route and the modern N-oxide C-H functionalization route, offering flexibility depending on the availability and cost of the ultimate thiazole starting material (e.g., 2-halo-4-methylthiazole vs. 4-methylthiazole N-oxide).

Evidence DimensionSynthetic Route to Target Sulfone
Target Compound DataServes as the key sulfonylating nucleophile (as the sulfinate salt).
Comparator Or BaselineRoute requires either a 2-halothiazole or a thiazole N-oxide as the electrophilic partner.
Quantified DifferenceN/A (Represents a key reagent common to multiple strategic routes).
ConditionsNucleophilic aromatic substitution or vicarious nucleophilic substitution.

This demonstrates the compound's versatility as a key building block, allowing procurement and process development teams to select the most cost-effective or highest-yielding overall synthetic strategy to the target sulfone.

Oxidation State: Sulfinic vs Sulfonic
Data to verify
Sulfinic acid (S(IV)) enables radical and nucleophilic pathways not accessible to sulfonic acid (S(VI))
Access to sulfonyl radical and nucleophilic substitution
Class-level; validate synthetic scope with target electrophile
Lipophilicity: 4-Me vs Unsubstituted
Data to verify
Predicted increase in logP (~0.5–1.0 units) from 4-methyl substitution
May enhance membrane permeability in cell-based assays
Class-level inference; experimental logP data not available

Stereocontrolled Synthesis of Alkenes in Natural Product and API Development

The primary application is the in-situ generation of the corresponding sulfinate to prepare 4-methylthiazole-2-yl sulfones. These reagents are employed in Julia-Kocienski olefinations where precise control over alkene geometry (E/Z selectivity) is paramount for the biological activity or physical properties of the final target molecule, such as a pharmaceutical ingredient or complex natural product.

Building Block for Medicinal Chemistry Programs

As a precursor to 2-sulfonyl-4-methylthiazole scaffolds, this compound enables access to a class of structures with established biological relevance. The thiazole ring is a common pharmacophore, and the sulfonyl group acts as a versatile functional handle for further modification or as a key interaction moiety (e.g., a hydrogen bond acceptor) in drug-target binding.

Flexible Intermediate in Process Route Scouting

Given that the derived sulfinate can be used in multiple synthetic strategies to access the target 2-sulfonylthiazole (e.g., via reaction with 2-halothiazoles or with thiazole N-oxides), the sulfinic acid serves as a central intermediate for process chemists evaluating and optimizing the most efficient and scalable route to a high-value final product.

Application Fit Matrix

Application
Selection Property
Validation Focus
Thiazole library synthesis via electrophilic coupling
2-position reactivity; sulfinic acid functional versatility
Reaction rate and yield under intended coupling conditions
Sulfonyl radical precursor for C–S bond formation
Sulfinic acid redox behavior
Radical generation efficiency and compatibility with alkene/arene substrates
Cell-permeable scaffold for biological assays
Methyl-enhanced lipophilicity
Cellular uptake and intracellular target engagement

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

162.97617075 g/mol

Monoisotopic Mass

162.97617075 g/mol

Heavy Atom Count

9

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